Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxybenzyl and methoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the imidazolidinone core, followed by the introduction of the methoxybenzyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include ethyl esters, benzyl halides, and methoxy-substituted aromatic compounds. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
- Ethyl 3-[(4-methoxybenzyl)amino]propanoate
- Ethyl 3-[(2-methoxybenzyl)amino]propanoate
- Ethyl 3-[(3-ethoxybenzyl)amino]propanoate
These compounds share structural similarities but differ in their specific functional groups and substituents
Properties
Molecular Formula |
C29H29N3O7 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
ethyl 3-[[2-[1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H29N3O7/c1-4-39-28(35)20-7-5-8-21(15-20)30-26(33)17-25-27(34)32(22-9-6-10-24(16-22)38-3)29(36)31(25)18-19-11-13-23(37-2)14-12-19/h5-16,25H,4,17-18H2,1-3H3,(H,30,33) |
InChI Key |
OVFXJJVDKINDME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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